Increased Molecular Complexity and Hydrogen-Bonding Capacity Relative to GSK-3β Inhibitor 12
CAS 1251542-80-9 possesses four hydrogen bond acceptors versus three in GSK-3β inhibitor 12 (CAS 784170-07-6), a difference attributable to the additional carbonyl oxygen in the N-methylformamido moiety [1]. The topological polar surface area increases accordingly (106 Ų vs. approximately 80–83 Ų for the simpler analog) [1][2]. This enhanced H-bonding capacity may confer differential binding to kinase ATP pockets or allosteric sites that accommodate additional polar contacts.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 4 (PubChem computed) |
| Comparator Or Baseline | GSK-3β inhibitor 12 (CAS 784170-07-6): 3 H-bond acceptors |
| Quantified Difference | +1 H-bond acceptor; TPSA increase of ~23–26 Ų |
| Conditions | Computed physicochemical property comparison; no direct co-crystallographic or biochemical data available for the target compound |
Why This Matters
An additional H-bond acceptor can alter kinase selectivity profiles and binding mode geometry, making this compound a potentially distinct tool for probing targets where GSK-3β inhibitor 12 shows insufficient affinity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 49669720. https://pubchem.ncbi.nlm.nih.gov/compound/49669720. Accessed 29 Apr. 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 44717642, 2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/44717642. Accessed 29 Apr. 2026. View Source
